Enzymatic Potency: 5-Fold Superiority over ND-011992 for Mtb Cyt-bd Inhibition
Mtb-cyt-bd oxidase-IN-1 inhibits Mtb cyt-bd oxidase with an IC50 of 0.13 μM, demonstrating significantly greater enzymatic potency than the quinazoline-type cyt-bd inhibitor ND-011992, which inhibits E. coli bd-I oxidase with an IC50 of 0.63 μM [1][2]. This represents an approximate 5-fold higher potency for the aurachin D analogue .
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13 μM |
| Comparator Or Baseline | ND-011992: 0.63 μM (E. coli bd-I oxidase) |
| Quantified Difference | ~4.8-fold more potent |
| Conditions | Mtb cyt-bd oxidase assay for target compound; E. coli bd-I oxidase assay for ND-011992 |
Why This Matters
Higher enzymatic potency reduces the required concentration in biochemical assays, minimizing potential off-target effects and solvent interference.
- [1] Lawer A, Tyler C, Hards K, Keighley LM, Cheung CY, Kierek F, Su S, Matikonda SS, McInnes T, Tyndall JDA, Krause KL, Cook GM, Gamble AB. Synthesis and Biological Evaluation of Aurachin D Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase. ACS Med Chem Lett. 2022;13(10):1663-1669. View Source
- [2] Makarchuk I, Gerasimova T, Kägi J, Wohlwend D, Melin F, Friedrich T, Hellwig P. Exploring ND-011992, a quinazoline-type inhibitor targeting quinone reductases and quinol oxidases. Sci Rep. 2023;13:12326. View Source
